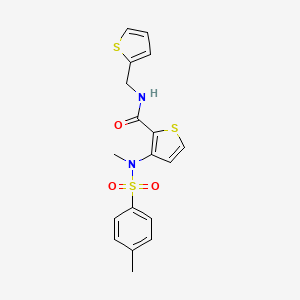

3-(N,4-dimethylphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

Description

3-(N,4-Dimethylphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfonamido group and a thiophen-2-ylmethyl substituent. Thiophene carboxamides are known for their versatility in drug discovery, with modifications to substituents influencing solubility, bioavailability, and target affinity .

Properties

IUPAC Name |

3-[methyl-(4-methylphenyl)sulfonylamino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S3/c1-13-5-7-15(8-6-13)26(22,23)20(2)16-9-11-25-17(16)18(21)19-12-14-4-3-10-24-14/h3-11H,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMUECPCVZNCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(N,4-dimethylphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The structure of this compound suggests various interactions with biological targets, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C16H19N3O2S2

- Molecular Weight : 357.46 g/mol

This compound features a thiophene ring system, which is known for its electronic properties that can enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to the target compound have shown significant activity against various cancer cell lines:

- IC50 Values : Compounds derived from thiophene carboxamides exhibited IC50 values ranging from 5.46 µM to 23 µg/mL against Hep3B (hepatocellular carcinoma) cell lines, indicating potent anticancer effects .

The mechanism of action appears to involve disruption of microtubule dynamics, similar to established anticancer agents like colchicine. This is attributed to the ability of thiophene derivatives to bind effectively within the tubulin-colchicine-binding pocket, facilitating cell cycle arrest in the G2/M phase .

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. For example, related compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria:

- Activity Index : Certain derivatives showed an antibacterial activity index exceeding 80% against pathogens such as Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is closely linked to their structural features. Key observations from SAR studies include:

- Substituent Effects : The presence of electron-donating groups (like methoxy or amino groups) enhances the activity by increasing lipophilicity and improving interaction with biological targets.

- Aromaticity : The aromatic nature of the thiophene ring contributes significantly to its binding affinity and interaction dynamics within biological systems .

Case Studies

Several research articles have documented the synthesis and evaluation of thiophene-based compounds:

- Study on Thiophene Carboxamides : This study found that modifications on the thiophene ring significantly impacted cytotoxicity against cancer cell lines, with some derivatives achieving IC50 values as low as 29 μM against HeLa cells .

- Molecular Docking Studies : Docking simulations indicated that certain thiophene derivatives exhibit strong binding affinities towards target proteins involved in cancer progression, supporting their potential as therapeutic agents .

Scientific Research Applications

The compound 3-(N,4-dimethylphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is an intriguing molecule with potential applications across various scientific fields, particularly in medicinal chemistry and materials science. This detailed article explores its applications, supported by case studies and data tables.

Structure and Composition

The molecular structure of the compound features a thiophene ring, which is known for its electronic properties, making it valuable in organic electronics. The sulfonamide group contributes to its solubility and interaction with biological systems.

Molecular Formula

- Molecular Formula : C14H16N2O2S3

- Molecular Weight : 344.48 g/mol

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of thiophene-based compounds in cancer therapy. The incorporation of sulfonamide moieties has been shown to enhance the efficacy of anticancer agents by improving their solubility and bioavailability. For instance, a study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.

Antimicrobial Properties : Sulfonamides are well-known for their antibacterial activity. The specific structure of this compound may provide enhanced interaction with bacterial enzymes, leading to increased potency against resistant strains.

Organic Electronics

Conductive Polymers : Thiophene derivatives are widely used in the development of conductive polymers for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties of thiophene can be exploited to create materials with tailored conductivity and stability.

Material Science

Sensors and Catalysts : The compound's ability to form stable complexes with metal ions can be utilized in sensor technology. Thiophene derivatives have been explored as catalysts in organic reactions due to their ability to stabilize reaction intermediates.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of thiophene-based sulfonamides for their anticancer properties. The findings indicated that compounds with similar structural features exhibited significant cytotoxicity against human breast cancer cells, highlighting the potential for further development of this compound as an anticancer agent .

Case Study 2: Conductive Polymers

Research conducted at a leading materials science institute focused on synthesizing new thiophene derivatives for use in OLEDs. The study reported that integrating sulfonamide groups improved the charge transport properties of the resulting polymers, suggesting that our compound could enhance device performance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

N-Substituted Thiophene-2-Carboxamides (T-IV-B to T-IV-I)

- Structural Features : These derivatives (e.g., T-IV-B, T-IV-C) feature acryloylphenyl groups attached to the thiophene carboxamide core. Unlike the target compound, which has a sulfonamido group, these analogues incorporate electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) substituents on the aryl rings .

- Synthesis : Prepared via condensation of 4-(acetylphenyl)thiophene-2-carboxamide with substituted benzaldehydes under alkaline conditions, yielding 63–74% . This contrasts with sulfonamido-containing compounds, which typically require sulfonylation steps .

- Physicochemical Properties: Melting points range from 132°C (T-IV-B) to higher values for nitro-substituted derivatives (e.g., T-IV-H: 63% yield, IR peaks for NO₂ at ~1520 cm⁻¹) .

Nitrothiophene Carboxamides ()

- Structural Features : These compounds (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) include nitro groups on the thiophene ring, enhancing electrophilic character. The target compound’s sulfonamido group may confer distinct hydrogen-bonding capabilities .

- Bioactivity : Demonstrated narrow-spectrum antibacterial activity, suggesting nitro groups enhance interaction with bacterial targets. The sulfonamido group in the target compound could similarly modulate target specificity .

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Structural Features : Exhibits a nitro group on the aniline ring, creating a planar geometry with a dihedral angle of 8.5–13.5° between thiophene and benzene rings. The sulfonamido group in the target compound may introduce greater conformational flexibility .

- Crystal Packing: Relies on weak C–H⋯O/S interactions rather than classical hydrogen bonds.

Sulfonamido-Containing Analogues

N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)methanesulfonyl]thiophene-2-carboxamide ()

- Structural Features : Contains a sulfonyl group bridging two chlorophenyl rings, enhancing steric bulk and lipophilicity compared to the target compound’s dimethylphenylsulfonamido group .

- Molecular Weight : 426.34 g/mol (vs. ~400–450 g/mol estimated for the target compound), suggesting comparable pharmacokinetic profiles .

SAG Derivatives ()

- Structural Features : SAG1.5 (a benzo[b]thiophene-2-carboxamide) includes a pyridinylbenzyl group and fluorine substituents, optimizing interactions with the Smoothened receptor. The target compound’s thiophen-2-ylmethyl group may mimic such aromatic interactions in receptor binding .

Data Tables

Table 1: Comparative Analysis of Key Thiophene Carboxamides

Table 2: Key Spectral Data for Selected Analogues

Research Findings and Trends

- Synthetic Flexibility : Thiophene carboxamides are synthetically adaptable, with yields >60% achievable via condensation or coupling reactions . Sulfonamido derivatives may require additional steps, such as sulfonylation, but offer enhanced hydrogen-bonding capacity .

- Bioactivity Correlations : Nitro and sulfonamido groups improve target engagement (e.g., antibacterial or receptor modulation), while bulky substituents (e.g., trifluoromethyl) enhance metabolic stability .

- Structural Insights : Dihedral angles between aromatic rings (8–15°) influence molecular planarity and packing, critical for crystal engineering or membrane penetration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(N,4-dimethylphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, and how can reaction yields be optimized?

- Methodology :

- Use thiophene-2-carbonyl chloride (or analogous activated intermediates) and functionalized amines in refluxing acetonitrile under nitrogen, as described for similar thiophene carboxamides .

- Optimize yields by controlling stoichiometry (equimolar ratios), reaction time (1–3 hours), and purification via solvent evaporation or recrystallization .

- Monitor reaction progress using TLC and confirm product purity via HPLC or melting point analysis .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., thiophene and benzene planes) using SHELXL for refinement .

- Spectroscopy : Assign NMR peaks (¹H/¹³C) to confirm substituent positions and IR bands to identify amide C=O (~1650 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) groups .

- Elemental analysis : Validate empirical formulas via combustion analysis (C, H, N, S) .

Q. What crystallographic challenges arise during structural analysis, and how can they be addressed?

- Methodology :

- Address weak intermolecular interactions (C–H⋯O/S) by refining hydrogen atom positions using SHELXL’s geometric constraints and Fourier difference maps .

- Analyze packing motifs (e.g., π-π stacking) using Mercury’s Materials Module to compare with analogous structures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

- Methodology :

- Perform DFT/B3LYP/6-311++G(d,p) calculations to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) for electrophilic/nucleophilic site identification .

- Validate computational models by comparing bond lengths/angles with X-ray data (RMSD < 0.01 Å) .

- Use Natural Bond Orbital (NBO) analysis to assess charge transfer and hyperconjugation effects .

Q. What strategies are effective in resolving contradictions in reported structural parameters (e.g., dihedral angles) across studies?

- Methodology :

- Compare experimental data with homologous compounds (e.g., furan vs. thiophene analogs) to identify substituent-induced torsional variations .

- Re-analyze raw crystallographic data (e.g., CIF files) using updated software (SHELXL 2023) to minimize refinement artifacts .

- Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) .

Q. How can the antimicrobial activity of this compound be mechanistically investigated?

- Methodology :

- In vitro assays : Use microdilution methods to determine MIC/MBC against Gram-positive/negative bacteria and fungi .

- Molecular docking : Dock the compound into target proteins (e.g., bacterial DNA gyrase or fungal CYP51) using AutoDock Vina to identify binding affinities and key interactions (e.g., hydrogen bonds with active-site residues) .

- Resistance studies : Perform serial passaging to assess mutation-driven resistance and synergism with existing antibiotics .

Q. What advanced techniques are recommended for analyzing non-classical intermolecular interactions in the crystal lattice?

- Methodology :

- Conduct Hirshfeld surface analysis (via CrystalExplorer) to quantify C–H⋯O/S and π-π interactions .

- Calculate interaction energies using PIXEL (in Mercury) to compare with hydrogen-bond-dominated systems .

- Map electrostatic potential surfaces (DFT-derived) to rationalize polar interaction patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.